3-Ethoxy-2-fluorobenzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

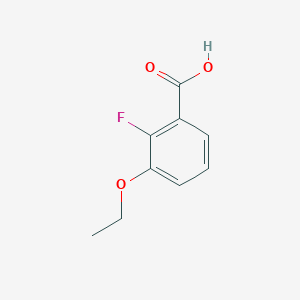

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-2-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-7-5-3-4-6(8(7)10)9(11)12/h3-5H,2H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQWCJEMORPCATH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674470 | |

| Record name | 3-Ethoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033201-71-6 | |

| Record name | 3-Ethoxy-2-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 3-Ethoxy-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Ethoxy-2-fluorobenzoic acid, a substituted aromatic carboxylic acid, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its unique combination of a carboxylic acid moiety, a fluorine atom, and an ethoxy group on the benzene ring imparts distinct physicochemical properties that are crucial for its application in the synthesis of novel compounds, particularly in the development of new pharmaceutical agents and functional materials. The strategic placement of the ethoxy and fluoro groups can influence the molecule's acidity, lipophilicity, and metabolic stability, thereby affecting its biological activity and material characteristics.

This technical guide provides a comprehensive overview of the core physical properties of this compound. As a Senior Application Scientist, the following sections will delve into the theoretical and practical aspects of these properties, offering not just data but also the causality behind the experimental methodologies used for their determination. This document is designed to be a self-validating resource, grounded in scientific principles and supported by authoritative references, to empower researchers in their endeavors with this versatile compound.

Core Physical and Chemical Properties

A foundational understanding of a molecule's intrinsic properties is paramount for its effective utilization in research and development. The key identifiers and fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉FO₃ | [1][2] |

| Molecular Weight | 184.16 g/mol | [2] |

| CAS Number | 1033201-71-6 | [1][3] |

| Appearance | White to off-white solid | [4] |

| Storage Temperature | 2-8°C | [4] |

Experimental Determination of Physical Properties

The precise measurement of physical properties is a cornerstone of chemical characterization, providing insights into a compound's purity, stability, and potential applications. The following protocols are established, reliable methods for determining the key physical parameters of a solid organic acid like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity.

Protocol: Thiele Tube Method

The Thiele tube method is a classical and accessible technique for melting point determination.

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, with the sample aligned with the thermometer bulb. This assembly is then inserted into a Thiele tube containing a high-boiling point oil (e.g., mineral oil or silicone oil), ensuring the sample is fully immersed.

-

Heating: The side arm of the Thiele tube is gently heated with a Bunsen burner or a hot plate. The design of the tube facilitates the circulation of the oil via convection, ensuring uniform heating of the sample.

-

Observation: The temperature is carefully monitored. The melting range is recorded from the temperature at which the first drop of liquid is observed to the temperature at which the entire sample has melted into a clear liquid. For a pure compound, this range is expected to be narrow.

Causality Behind Experimental Choices: The use of a Thiele tube ensures a slow and uniform rate of heating, which is crucial for an accurate melting point determination. Rapid heating can lead to a lag between the thermometer reading and the actual temperature of the sample, resulting in an erroneously wide melting range.

Boiling Point Determination

While this compound is a solid at room temperature, its boiling point provides information about its volatility.

Protocol: Thiele Tube Method (for high-boiling solids)

This method can be adapted for determining the boiling point of small quantities of a substance.

-

Sample Preparation: A small amount of this compound is placed in a small test tube (Durham tube). A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the sample.

-

Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube as described for melting point determination.

-

Heating: The Thiele tube is heated, and a stream of bubbles will be observed emerging from the open end of the capillary tube as the air inside expands and is replaced by the vapor of the substance.

-

Observation: Heating is continued until a steady stream of bubbles is observed. The heat source is then removed. The boiling point is the temperature at which the bubbling stops and the liquid begins to be drawn into the capillary tube.

Trustworthiness of the Protocol: This method is self-validating as the boiling point is defined as the temperature at which the vapor pressure of the liquid equals the atmospheric pressure. The point at which the liquid enters the capillary tube signifies that the external pressure has just overcome the vapor pressure of the substance, providing an accurate measure of the boiling point.

Solubility Determination

Understanding the solubility of this compound in various solvents is critical for its use in reactions, formulations, and purification processes.

Protocol: Qualitative Solubility Testing

-

Solvent Selection: A range of solvents with varying polarities should be selected, including water, 5% aqueous sodium bicarbonate (NaHCO₃), 5% aqueous sodium hydroxide (NaOH), 5% aqueous hydrochloric acid (HCl), and common organic solvents like ethanol, methanol, acetone, and dichloromethane.

-

Procedure: To approximately 1 mL of each solvent in a separate test tube, add a small amount (a few milligrams) of this compound.

-

Observation: The mixture is agitated and observed for dissolution. Solubility is typically categorized as "soluble," "sparingly soluble," or "insoluble."

-

Interpretation:

-

Solubility in Water: The presence of the polar carboxylic acid group may impart some water solubility, although the aromatic ring and ethoxy group will limit it.

-

Solubility in 5% NaHCO₃ and 5% NaOH: As a carboxylic acid, it is expected to be soluble in basic solutions due to the formation of the water-soluble sodium salt (sodium 3-ethoxy-2-fluorobenzoate). Effervescence (release of CO₂) upon dissolution in NaHCO₃ is a characteristic test for carboxylic acids.

-

Solubility in 5% HCl: It is expected to be insoluble in acidic solutions.

-

Solubility in Organic Solvents: Due to its organic structure, it is expected to be soluble in common organic solvents.

-

Expertise & Experience: The choice of solvents is based on the "like dissolves like" principle and the acidic nature of the compound. The reaction with bases provides a chemical confirmation of the carboxylic acid functionality and is a key step in its characterization.

Spectroscopic and Structural Characterization

Spectroscopic techniques provide invaluable information about the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected in the downfield region (typically δ 10-13 ppm).

-

Aromatic Protons (Ar-H): The three protons on the benzene ring will appear as multiplets in the aromatic region (typically δ 7-8 ppm). The fluorine and ethoxy substituents will influence their chemical shifts and coupling patterns.

-

Ethoxy Protons (-OCH₂CH₃): A quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃) are expected in the upfield region.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-COOH): A signal in the downfield region (typically δ 165-185 ppm).

-

Aromatic Carbons (Ar-C): Six distinct signals are expected for the benzene ring carbons, with their chemical shifts influenced by the substituents. The carbon attached to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF).

-

Ethoxy Carbons (-OCH₂CH₃): Two signals corresponding to the methylene and methyl carbons.

Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of this compound.

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean NMR tube.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra using a high-resolution NMR spectrometer.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band around 1700 cm⁻¹.

-

C-O Stretch (Carboxylic Acid and Ether): Absorptions in the 1210-1320 cm⁻¹ region.

-

C-F Stretch: An absorption in the 1000-1400 cm⁻¹ region.

-

Aromatic C-H and C=C Stretches: Characteristic absorptions in their respective regions.

Protocol: FTIR Sample Preparation (Solid)

-

KBr Pellet Method: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Analysis: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

Logical Relationships of Physical Properties

The physical properties of this compound are interconnected and influenced by its molecular structure.

Caption: Relationship between molecular structure and physical properties.

Safety and Handling

Based on available safety data, this compound should be handled with care in a laboratory setting. It is classified as an irritant, causing skin and serious eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.

Conclusion

This technical guide has outlined the fundamental physical properties of this compound and the established experimental protocols for their determination. While specific experimental data for some properties are not widely published, the provided methodologies and theoretical expectations serve as a robust framework for researchers. A thorough understanding and accurate measurement of these properties are essential for the successful application of this compound in the synthesis of novel molecules with potential applications in drug discovery and materials science. As with any chemical, adherence to proper safety protocols is paramount.

References

An In-depth Technical Guide to 3-Ethoxy-2-fluorobenzoic Acid: Chemical Structure and Conformational Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Ethoxy-2-fluorobenzoic acid, a substituted aromatic carboxylic acid, presents a unique case study in conformational analysis due to the interplay of its ortho-fluoro and meta-ethoxy substituents. This guide provides a comprehensive examination of its chemical structure, conformational preferences, and the underlying principles governing its molecular geometry. Through a synthesis of theoretical analysis based on analogous compounds and established principles of physical organic chemistry, this document offers insights into the steric and electronic effects that dictate the molecule's three-dimensional arrangement. A detailed experimental protocol for its synthesis via Williamson ether synthesis is also provided, equipping researchers with the practical knowledge to prepare this compound for further investigation.

Introduction

Substituted benzoic acids are fundamental scaffolds in medicinal chemistry and materials science. The nature and position of substituents on the benzene ring profoundly influence their physicochemical properties, including acidity, lipophilicity, and crystal packing, which in turn dictate their biological activity and material characteristics. This compound (C₉H₉FO₃, CAS No. 1033201-71-6) is a compound of interest where the electronic and steric interplay between an ortho-fluoro and a meta-ethoxy group can lead to distinct conformational preferences. Understanding these preferences is crucial for predicting molecular interactions, designing derivatives with desired properties, and interpreting spectroscopic data. This guide aims to provide a detailed technical overview of the structural and conformational aspects of this molecule.

Chemical Identification and Properties

A summary of the key identifiers and physical properties for this compound is presented below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 1033201-71-6 |

| Molecular Formula | C₉H₉FO₃ |

| Molecular Weight | 184.16 g/mol |

| Appearance | White to off-white solid |

Synthesis of this compound

The synthesis of this compound can be effectively achieved through a Williamson ether synthesis, a robust and widely used method for forming ethers.[1][2] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the phenoxide is generated from the corresponding hydroxybenzoic acid.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines the synthesis of this compound from 2-fluoro-3-hydroxybenzoic acid.

Materials:

-

2-Fluoro-3-hydroxybenzoic acid

-

Iodoethane (or Diethyl sulfate)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Acetone, anhydrous

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-fluoro-3-hydroxybenzoic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous acetone to the flask to create a suspension.

-

Addition of Ethylating Agent: To the stirred suspension, add iodoethane (1.5 eq) dropwise.

-

Reaction: Heat the mixture to reflux (approximately 56°C for acetone) and maintain for 12-24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up:

-

Cool the reaction mixture to room temperature and remove the acetone using a rotary evaporator.

-

To the residue, add deionized water and stir until the solid dissolves.

-

Transfer the aqueous solution to a separatory funnel and acidify to a pH of ~2 with 1M HCl to precipitate the product.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield a white to off-white solid.

Caption: Workflow for the synthesis of this compound.

Conformational Analysis

The conformational landscape of this compound is primarily dictated by the rotational freedom around two key single bonds: the C(ring)-C(carboxyl) bond and the C(carboxyl)-OH bond. Additionally, the ethoxy group introduces further conformational possibilities around the C(ring)-O and O-C(ethyl) bonds.

Carboxylic Acid Group Conformation

For benzoic acid and its derivatives, the carboxylic acid group can exist in two principal planar conformations: cis and trans, referring to the orientation of the hydroxyl proton relative to the carbonyl oxygen.

-

cis Conformer: The hydroxyl hydrogen is syn-periplanar to the carbonyl oxygen. This conformation is generally more stable for benzoic acids due to favorable electronic interactions.

-

trans Conformer: The hydroxyl hydrogen is anti-periplanar to the carbonyl oxygen. This conformer is typically higher in energy.

For ortho-substituted benzoic acids, such as 2-fluorobenzoic acid, the cis conformation is significantly favored.[3] The presence of the ortho-fluoro substituent in this compound is expected to enforce a strong preference for the cis conformation of the carboxylic acid group.

Influence of Substituents on Conformation

The 2-fluoro and 3-ethoxy substituents exert both steric and electronic effects that influence the overall molecular conformation.

-

2-Fluoro Group (ortho):

-

Electronic Effect: Fluorine is a highly electronegative atom, exerting a strong -I (inductive) effect, which withdraws electron density from the ring.[4] This can influence the acidity of the carboxylic acid.

-

Steric Effect: Although fluorine has a relatively small van der Waals radius, its presence at the ortho position can create steric hindrance with the adjacent carboxylic acid group, influencing the preferred dihedral angle between the carboxyl group and the benzene ring.[5]

-

Intramolecular Interactions: An intramolecular hydrogen bond between the carboxylic acid proton and the ortho-fluorine atom is possible in the trans conformation. However, the energetic cost of adopting the trans form often outweighs the stabilization from this hydrogen bond.[3] In the more stable cis conformation, repulsive interactions between the fluorine and the carbonyl oxygen can occur, potentially leading to a slight non-planar arrangement of the carboxyl group.

-

-

3-Ethoxy Group (meta):

-

Electronic Effect: The ethoxy group is an electron-donating group through its +M (mesomeric) effect and electron-withdrawing through its -I effect. The overall effect on the aromatic ring's electron density depends on the position. In the meta position, the mesomeric effect is less pronounced.

-

Steric Effect: The ethoxy group is bulkier than a fluorine atom and possesses its own conformational flexibility (rotation around the C-O bonds). This can influence the packing of the molecules in the solid state.

-

Predicted Stable Conformations

Based on the analysis of related substituted benzoic acids, the most stable conformer of this compound is predicted to have the following features:

-

The carboxylic acid group will be in the cis conformation .

-

The carboxylic acid group will be nearly coplanar with the benzene ring to maximize π-conjugation, although minor deviations from planarity are possible to alleviate steric strain with the ortho-fluoro group.

-

The ethoxy group will likely orient itself to minimize steric interactions with the adjacent hydrogen atom on the ring.

Caption: Key factors influencing the conformation of this compound.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would show distinct signals for the aromatic protons, the ethoxy group (a triplet and a quartet), and the acidic proton of the carboxylic acid. The chemical shifts and coupling constants of the aromatic protons would be influenced by the electronic effects of both the fluoro and ethoxy substituents.

-

¹³C NMR: The carbon signals of the benzene ring would be split due to coupling with the fluorine atom (¹JCF, ²JCF, etc.). The chemical shifts would reflect the electron-withdrawing nature of the fluorine and the carboxylic acid group, and the combined electronic effects of the ethoxy group.

-

IR Spectroscopy: The spectrum would be characterized by a strong C=O stretching vibration for the carboxylic acid, a broad O-H stretching band, and C-O stretching bands for the ether and carboxylic acid. The C-F stretching vibration would also be present.

Conclusion

The chemical structure and conformational preferences of this compound are governed by a delicate balance of steric and electronic effects imparted by its substituents. Theoretical analysis, drawing upon data from analogous substituted benzoic acids, strongly suggests a preference for a near-planar cis conformation of the carboxylic acid group. The ortho-fluoro substituent plays a dominant role in dictating this local geometry, while the meta-ethoxy group primarily influences the molecule's electronic properties and potential intermolecular interactions. The provided synthetic protocol offers a reliable method for the preparation of this compound, enabling further experimental validation of its predicted properties and exploration of its potential applications in drug discovery and materials science. Future computational and experimental studies, particularly X-ray crystallography and detailed NMR analysis, would be invaluable in providing a more definitive picture of the conformational landscape of this intriguing molecule.

References

3-Ethoxy-2-fluorobenzoic acid CAS number 1033201-71-6

An In-depth Technical Guide to 3-Ethoxy-2-fluorobenzoic acid (CAS 1033201-71-6): A Key Intermediate for Pharmaceutical Innovation

Abstract

This compound, identified by CAS number 1033201-71-6, is a strategically substituted aromatic carboxylic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery.[1] Its unique molecular architecture, featuring both an ethoxy and a fluorine substituent ortho to a carboxylic acid, provides a nuanced combination of steric and electronic properties. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, its strategic importance in pharmaceutical design, a plausible synthetic route with a detailed protocol, theoretical analytical characterization, and critical safety and handling procedures. The insights provided are grounded in established chemical principles, aimed at empowering scientists to effectively leverage this compound in their research and development pipelines.

Physicochemical Properties and Identification

This compound is a white to off-white solid at room temperature.[2] Proper identification and understanding of its fundamental properties are paramount for its effective use in a laboratory setting.

| Identifier | Value | Source(s) |

| CAS Number | 1033201-71-6 | [2][3][4][5] |

| Molecular Formula | C₉H₉FO₃ | [2][3][4][5] |

| Molecular Weight | 184.16 g/mol | [1][2][4][6] |

| IUPAC Name | This compound | [5] |

| SMILES | CCOC1=CC=CC(=C1F)C(=O)O | [3] |

| Appearance | White to off-white solid | [2] |

| Storage Temperature | 2-8°C | [2] |

The Strategic Role in Medicinal Chemistry

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological profiles.[7] Fluorine's high electronegativity and small atomic radius can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity.[8] Specifically, the carbon-fluorine bond is exceptionally strong, making it resistant to enzymatic cleavage and often blocking sites of metabolic degradation, which can lead to improved drug half-life.

In this compound, the ortho-fluoro and meta-ethoxy groups create a distinct electronic and steric environment on the benzoic acid scaffold. This substitution pattern allows medicinal chemists to:

-

Fine-tune Acidity and Binding: The electron-withdrawing fluorine atom influences the pKa of the carboxylic acid and can participate in crucial hydrogen bonding or dipole interactions within a target protein's active site.[9]

-

Modulate Lipophilicity: The ethoxy group provides a lipophilic character that can be balanced with the polarity of the carboxylic acid to optimize membrane permeability and overall bioavailability.

-

Explore Structure-Activity Relationships (SAR): As a versatile building block, it serves as an invaluable starting point for synthesizing libraries of more complex molecules, such as amides or esters, to systematically probe interactions with a biological target.

Caption: Workflow of a building block in drug discovery.

Synthesis and Purification

While specific, peer-reviewed synthetic procedures for this compound are not widely published in the provided search results, a chemically sound and plausible route can be designed based on established organofluorine chemistry. A logical approach involves the nucleophilic aromatic substitution (SNAAr) of a fluoride ion from a readily available difluorinated precursor with sodium ethoxide.

Proposed Synthetic Pathway

The proposed synthesis starts from 2,3-difluorobenzoic acid. The fluorine atom at the 3-position is more activated towards nucleophilic attack due to the electron-withdrawing effect of the adjacent carboxylic acid group.

Caption: Proposed synthesis via nucleophilic aromatic substitution.

Detailed Experimental Protocol

This protocol is a representative methodology and should be adapted and optimized based on laboratory-scale experiments.

A. Reagents and Equipment:

-

2,3-Difluorobenzoic acid (1.0 eq.)

-

Sodium ethoxide (1.1 - 1.5 eq.)

-

Anhydrous Ethanol (EtOH)

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

B. Step-by-Step Procedure:

-

Reaction Setup: In a dry round-bottom flask, dissolve 2,3-difluorobenzoic acid in anhydrous ethanol. Add sodium ethoxide portion-wise to the stirred solution. Causality: Ethanol serves as both the solvent and the source of the ethoxide nucleophile in equilibrium with its sodium salt. Anhydrous conditions prevent unwanted side reactions with water.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78°C) using a heating mantle. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Workup and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Acidification: To the resulting residue, add distilled water and cool the flask in an ice bath. Slowly add 2M HCl with stirring until the pH of the solution is ~2. A precipitate of the crude product should form. Causality: Acidification protonates the carboxylate salt, rendering the desired benzoic acid product insoluble in the aqueous medium.

-

Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers in a separatory funnel. Causality: Ethyl acetate is a suitable organic solvent to dissolve the product and separate it from inorganic salts remaining in the aqueous phase.

-

Washing: Wash the combined organic layers with water, followed by brine, to remove any remaining acid and inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

C. Purification:

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the final product as a crystalline solid.

Analytical Characterization (Theoretical)

¹H NMR Spectroscopy

(Predicted for CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~10-12 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is typically very broad and downfield. |

| ~7.6-7.8 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the COOH group, deshielded. |

| ~7.1-7.3 | Triplet | 1H | Ar-H | Aromatic proton para to the COOH group. |

| ~6.9-7.1 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to the ethoxy group, shielded. |

| ~4.1-4.3 | Quartet | 2H | -OCH₂CH₃ | Methylene protons adjacent to an oxygen and coupled to the methyl group. |

| ~1.4-1.6 | Triplet | 3H | -OCH₂CH₃ | Methyl protons coupled to the adjacent methylene group. |

¹³C NMR Spectroscopy

(Predicted for CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~165-170 | -COOH | Carboxylic acid carbon, significantly deshielded. |

| ~155-160 (d) | C-F | Aromatic carbon directly bonded to fluorine, shows a large C-F coupling constant. |

| ~148-152 | C-OEt | Aromatic carbon bonded to the ethoxy group. |

| ~125-130 | Ar-CH | Aromatic methine carbon. |

| ~120-125 | Ar-C-COOH | Quaternary aromatic carbon attached to the carboxyl group. |

| ~115-120 | Ar-CH | Aromatic methine carbon. |

| ~110-115 | Ar-CH | Aromatic methine carbon. |

| ~64-68 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |

| ~14-16 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |

FT-IR Spectroscopy

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 2500-3300 (broad) | O-H | Carboxylic acid O-H stretch |

| ~1680-1710 (strong) | C=O | Carboxylic acid C=O stretch |

| ~1600, ~1475 | C=C | Aromatic ring C=C stretches |

| ~1250-1300 | C-O | Aryl-alkyl ether C-O stretch |

| ~1050-1150 | C-F | Aryl-F stretch |

Safety, Handling, and Storage

This compound must be handled with appropriate care, adhering to established laboratory safety protocols. The compound presents several hazards as classified under the Globally Harmonized System (GHS).[4]

| GHS Classification | Hazard Statement | Code |

| Acute toxicity, oral | Harmful if swallowed | H302 |

| Skin corrosion/irritation | Causes skin irritation | H315 |

| Serious eye damage/irritation | Causes serious eye irritation | H319 |

| STOT, single exposure | May cause respiratory irritation | H335 |

Source:[4]

Safe Handling Protocol

Adherence to a strict workflow is essential to minimize exposure and ensure operator safety.

Caption: A standard workflow for safely handling chemical reagents.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[4][14]

-

Engineering Controls: All handling of the solid powder and its solutions should be conducted in a well-ventilated chemical fume hood to prevent inhalation of dust or vapors.[14][15]

-

First Aid:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[4]

-

Skin: Wash off with soap and plenty of water.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[4]

-

Storage and Disposal

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place as recommended (2-8°C).[2][14]

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter drains.[14]

Conclusion

This compound (CAS 1033201-71-6) is more than just a chemical intermediate; it is a tool for innovation in pharmaceutical sciences. Its carefully arranged functional groups provide a unique starting point for the synthesis of novel compounds with potentially enhanced therapeutic properties. By understanding its chemical characteristics, synthetic accessibility, and handling requirements, researchers can confidently and safely incorporate this valuable building block into their drug discovery programs, accelerating the development of the next generation of medicines.

References

- 1. aablocks.com [aablocks.com]

- 2. This compound CAS#: 1033201-71-6 [m.chemicalbook.com]

- 3. This compound | CAS 1033201-71-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 4. aaronchem.com [aaronchem.com]

- 5. pschemicals.com [pschemicals.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. spcmc.ac.in [spcmc.ac.in]

- 14. synquestlabs.com [synquestlabs.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

3-Ethoxy-2-fluorobenzoic acid molecular weight and formula

An In-Depth Technical Guide to 3-Ethoxy-2-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic carboxylic acid that has garnered interest within the fields of medicinal chemistry and materials science. Its structural features, namely the presence of a fluorine atom and an ethoxy group on the benzoic acid core, make it a valuable building block in the synthesis of more complex molecules. The strategic placement of these functional groups can significantly influence the physicochemical and pharmacological properties of derivative compounds. This guide provides a comprehensive overview of this compound, including its fundamental properties, synthesis, potential applications, and analytical characterization.

Core Molecular Attributes

The foundational step in understanding the utility of any chemical compound is to ascertain its basic molecular and physical properties.

Molecular Formula and Weight

The chemical formula for this compound is C9H9FO3.[1][2][3][4] Its molecular weight is approximately 184.16 g/mol .[1][4][5][6] These values are critical for stoichiometric calculations in synthesis and for mass spectrometry-based analytical techniques.

Chemical Structure

The structure of this compound is characterized by a benzene ring substituted with a carboxylic acid group, a fluorine atom at the 2-position, and an ethoxy group at the 3-position.

SMILES: CCOC1=CC=CC(=C1F)C(=O)O[2]

The interplay between the electron-withdrawing fluorine atom and the electron-donating ethoxy group, along with the carboxylic acid functionality, dictates the molecule's reactivity and its potential interactions with biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 1033201-71-6 | [1][2][3] |

| Molecular Formula | C9H9FO3 | [1][2][3][4] |

| Molecular Weight | 184.16 g/mol | [1][4][5] |

| Appearance | White to off-white solid | [4] |

| Purity | >97% | [1] |

| Storage Temperature | 2-8°C | [4] |

The Role of Fluorine in Drug Design

The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance a molecule's therapeutic potential. The presence of the fluorine atom in this compound can impart several desirable properties to its derivatives:

-

Metabolic Stability : The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage, which can increase the metabolic stability of a drug. This leads to a longer half-life in the body and potentially less frequent dosing.

-

Lipophilicity and Permeability : Fluorine substitution can increase the lipophilicity of a molecule, which can affect its ability to cross biological membranes and reach its intended target.

-

Binding Affinity : The high electronegativity of fluorine can alter the electronic distribution within a molecule, potentially enhancing its binding affinity to target proteins and enzymes.

Synthesis of Fluorinated Benzoic Acids

The synthesis of substituted benzoic acids can be complex, and the introduction of multiple functional groups requires careful planning to ensure the desired regioselectivity.

Experimental Protocol: A General Approach to the Analysis of Fluorobenzoic Acids

The following protocol outlines a general methodology for the analysis of fluorobenzoic acids, which can be adapted for this compound. This protocol is based on established analytical techniques for similar compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This method is highly sensitive and suitable for trace analysis.

1. Sample Preparation (Solid-Phase Extraction)

-

Condition a hydrophilic-lipophilic-balanced reversed-phase SPE cartridge with methanol, followed by water.

-

Adjust the pH of the sample if necessary.

-

Load the sample onto the SPE cartridge.

-

Wash the cartridge to remove any interfering substances.

-

Elute the fluorobenzoic acid with an appropriate solvent.

2. Derivatization

-

Evaporate the eluate to dryness.

-

To form the methyl ester of the fluorobenzoic acid, add BF₃·MeOH to the residue.

-

Heat the vial at 64°C for 24 hours.

3. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890A GC or equivalent.

-

Column: DB-5MS (30 m x 0.25 mm, 0.25 µm) or equivalent.

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at an initial temperature of 50°C and hold for 2 minutes, then increase to 280°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

Mass Spectrometer: Agilent 5975C MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI).

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a generalized workflow from the synthesis of a fluorinated benzoic acid to its subsequent analysis.

Caption: Generalized workflow for the synthesis and analysis of this compound.

Applications in Drug Discovery and Development

Substituted benzoic acids are crucial intermediates in the synthesis of Active Pharmaceutical Ingredients (APIs). The unique arrangement of functional groups in this compound makes it a valuable precursor for creating novel therapeutic agents. Its derivatives are of interest in various therapeutic areas, including:

-

Anti-inflammatory Agents : The structural motifs present can be incorporated into compounds designed to target inflammatory pathways.

-

Oncology Drugs : Fluorinated compounds are frequently investigated in cancer research for their potential to offer unique mechanisms of action and improved pharmacological profiles.

-

Central Nervous System (CNS) Agents : The properties imparted by fluorine can influence a molecule's ability to cross the blood-brain barrier, making it relevant for the development of drugs that act on the CNS.

Conclusion

This compound is a chemical compound with significant potential in the realms of pharmaceutical and chemical research. Its distinct combination of a carboxylic acid, an ethoxy group, and a fluorine atom provides a versatile scaffold for the synthesis of novel molecules with tailored properties. A thorough understanding of its fundamental characteristics, coupled with robust analytical methodologies, is paramount for its effective utilization in the development of the next generation of therapeutics and advanced materials.

References

- 1. Novachemistry-product-info [novachemistry.com]

- 2. This compound | CAS 1033201-71-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. pschemicals.com [pschemicals.com]

- 4. This compound CAS#: 1033201-71-6 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 2-Fluorobenzoic acid synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Spectroscopic Characterization of 3-Ethoxy-2-fluorobenzoic Acid

Introduction

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. 3-Ethoxy-2-fluorobenzoic acid, a substituted aromatic carboxylic acid, presents a unique combination of functional groups—a carboxylic acid, an ethoxy group, and a fluorine atom—that makes it a molecule of interest for drug development and materials science. Its electronic and steric properties, influenced by the interplay of these substituents, necessitate a rigorous and multi-faceted analytical approach for unambiguous characterization.

This technical guide provides an in-depth analysis of the core spectroscopic techniques required to characterize this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers, scientists, and drug development professionals, this document moves beyond a mere listing of data. It delves into the causality behind experimental choices, the logic of spectral interpretation, and the self-validating nature of a comprehensive analytical workflow. The data presented herein is a combination of established principles and predicted values based on extensive analysis of analogous structures, offering a robust framework for the spectroscopic analysis of this compound.

The Analytical Workflow: A Holistic Approach

The characterization of a molecule like this compound is not a linear process but rather an integrated workflow where each technique provides complementary information. The synergy between NMR, IR, and MS allows for a confident assignment of the molecular structure.

Caption: Integrated workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.[1][2] For this compound, a suite of NMR experiments—¹H, ¹³C, and ¹⁹F—is essential for a complete assignment.

Expertise & Experience: The Rationale Behind NMR Experimentation

The choice of NMR experiments is dictated by the nuclei present in the molecule. ¹H NMR provides information on the number and environment of protons.[3][4][5] ¹³C NMR offers a direct look at the carbon backbone.[6][7][8][9][10] Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative experiment, as the ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance.[11][12][13][14][15] The large chemical shift range of ¹⁹F NMR makes it particularly sensitive to subtle changes in the electronic environment.

Experimental Protocol: ¹H, ¹³C, and ¹⁹F NMR

1. Sample Preparation: a. Accurately weigh approximately 5-10 mg of high-purity this compound. b. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is used for less soluble compounds and allows for the observation of exchangeable protons like the carboxylic acid proton.[16][17][18][19][20] c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).[5]

2. Instrument Setup (for a 500 MHz Spectrometer): a. Insert the sample into the NMR magnet. b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity. c. Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F frequencies.

3. Data Acquisition: a. ¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. b. ¹³C NMR: Acquire a proton-decoupled spectrum to simplify the signals to singlets for each unique carbon.[10] Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 128 or more) and a longer relaxation delay may be necessary. c. ¹⁹F NMR: Acquire a proton-decoupled spectrum. ¹⁹F NMR experiments are generally fast due to the high sensitivity of the nucleus.

Data Presentation: Predicted NMR Spectroscopic Data

The following data is predicted based on established chemical shift principles and analysis of similar structures.

Caption: Molecular structure of this compound with atom numbering for NMR assignments.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.5 - 12.0 | br s | 1H | H-1' (COOH) |

| ~7.8 - 7.9 | m | 1H | H-6 |

| ~7.4 - 7.5 | m | 1H | H-4 |

| ~7.1 - 7.2 | t | 1H | H-5 |

| ~4.2 | q | 2H | H-1'' (OCH₂) |

| ~1.4 | t | 3H | H-2'' (CH₃) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~165 - 170 | C-7 (C=O) |

| ~158 - 162 (d) | C-2 (C-F) |

| ~140 - 145 | C-3 (C-O) |

| ~128 - 132 | C-6 |

| ~124 - 128 | C-4 |

| ~118 - 122 | C-5 |

| ~115 - 120 | C-1 |

| ~65 - 70 | C-1'' (OCH₂) |

| ~14 - 16 | C-2'' (CH₃) |

Table 3: Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -110 to -130 | m |

Authoritative Grounding & Interpretation

-

¹H NMR: The carboxylic acid proton (H-1') is expected to be a broad singlet at a very downfield chemical shift due to deshielding and hydrogen bonding.[16] The aromatic protons (H-4, H-5, H-6) will appear in the typical aromatic region (7.0-8.0 ppm) and will exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings. The ethoxy group will show a characteristic quartet for the methylene protons (H-1'') coupled to the methyl protons, and a triplet for the methyl protons (H-2'') coupled to the methylene protons.[3]

-

¹³C NMR: The carbonyl carbon (C-7) will be the most downfield signal.[6][8] The carbon directly attached to the fluorine (C-2) will appear as a doublet due to one-bond C-F coupling, which is typically large. The other aromatic carbons will also show smaller couplings to the fluorine atom. The carbons of the ethoxy group will be in the aliphatic region, with the methylene carbon (C-1'') being more downfield due to its attachment to oxygen.[6]

-

¹⁹F NMR: The single fluorine atom will give rise to one signal. Its chemical shift is highly dependent on its electronic environment.[12][13] The multiplicity will be complex due to couplings with the neighboring aromatic protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[21][22]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Data Acquisition: a. Record a background spectrum of the clean, empty ATR crystal. b. Lower the ATR anvil to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹. d. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Data Presentation: Predicted IR Absorption Frequencies

Table 4: Predicted Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~2500 - 3300 | Broad | O-H stretch | Carboxylic Acid |

| ~2900 - 3000 | Medium | C-H stretch | Aromatic & Aliphatic |

| ~1680 - 1710 | Strong | C=O stretch | Carboxylic Acid |

| ~1580 - 1620 | Medium | C=C stretch | Aromatic Ring |

| ~1200 - 1300 | Strong | C-O stretch | Carboxylic Acid & Ether |

| ~1000 - 1100 | Strong | C-F stretch | Aryl-Fluoride |

Authoritative Grounding & Interpretation

The IR spectrum provides a characteristic "fingerprint" of the molecule. The most prominent and diagnostic peaks are the very broad O-H stretch of the carboxylic acid, a result of hydrogen bonding, and the strong C=O stretch.[22][23][24][25] The presence of C-H stretches for both aromatic and aliphatic protons, C=C stretches for the benzene ring, and strong C-O stretches further confirms the presence of the ethoxy and carboxylic acid groups. The C-F stretch is also a key indicator, though it can sometimes be located in the complex fingerprint region.[21]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, valuable information about the molecule's structure. Electron Ionization (EI) is a common technique for small organic molecules.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by Gas Chromatography (GC). The sample is vaporized in a high vacuum.

-

Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, the molecular ion (M⁺•).

-

Fragmentation: The molecular ion is energetically unstable and fragments into smaller, charged ions and neutral radicals.

-

Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

Data Presentation: Predicted Mass Spectrometry Data

Molecular Formula: C₉H₉FO₃ Molecular Weight: 184.16 g/mol

Table 5: Predicted Key Mass Spectrometry Fragments (EI-MS)

| m/z | Predicted Identity | Fragmentation Pathway |

| 184 | [M]⁺• | Molecular Ion |

| 167 | [M - OH]⁺ | Loss of hydroxyl radical |

| 155 | [M - C₂H₅]⁺ | Loss of ethyl radical |

| 139 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 123 | [M - COOH - H₂O]⁺ | Complex rearrangement and loss |

| 95 | [C₆H₄F]⁺ | Loss of ethoxy and carboxyl groups |

Authoritative Grounding & Interpretation

The mass spectrum will show a peak for the molecular ion at m/z 184, confirming the molecular weight. The fragmentation pattern is key to confirming the structure. For benzoic acids, common fragmentations include the loss of a hydroxyl radical (-OH) and the entire carboxyl group (-COOH).[26][27][28] For this specific molecule, the loss of the ethyl or ethoxy group from the ether linkage is also a highly probable fragmentation pathway.[28] The relative abundance of these fragment ions helps piece together the molecular structure, serving as a final validation.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The comprehensive spectroscopic analysis of this compound, employing a synergistic combination of ¹H, ¹³C, and ¹⁹F NMR, IR, and MS, provides a self-validating system for its complete structural elucidation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy maps the carbon-hydrogen framework and the electronic environment of the fluorine atom. IR spectroscopy rapidly confirms the presence of key functional groups. Mass spectrometry provides the definitive molecular weight and corroborating structural information through predictable fragmentation patterns. This technical guide establishes a robust analytical framework, empowering researchers to confidently characterize this molecule and its analogs in their pursuit of novel chemical entities.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. NMR Spectroscopy Explained: How It Works and Why It Matters | Technology Networks [technologynetworks.com]

- 3. acdlabs.com [acdlabs.com]

- 4. Khan Academy [khanacademy.org]

- 5. 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I [kpu.pressbooks.pub]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]

- 9. bhu.ac.in [bhu.ac.in]

- 10. Carbon-13 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 14. benchchem.com [benchchem.com]

- 15. biophysics.org [biophysics.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 18. scs.illinois.edu [scs.illinois.edu]

- 19. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 22. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 23. Chemistry Teaching Labs - IR frequency table [chemtl.york.ac.uk]

- 24. eng.uc.edu [eng.uc.edu]

- 25. orgchemboulder.com [orgchemboulder.com]

- 26. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 27. benchchem.com [benchchem.com]

- 28. pharmacy180.com [pharmacy180.com]

3-Ethoxy-2-fluorobenzoic acid solubility in organic solvents

An In-depth Technical Guide to the Solubility of 3-Ethoxy-2-fluorobenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound in organic solvents. While specific experimental data for this compound is not widely published, this document synthesizes information from structurally similar molecules to provide a robust theoretical framework and estimated solubility profile. It delves into the physicochemical principles governing its solubility, including the influence of the ethoxy and fluoro substituents on the benzoic acid core. A detailed, field-proven experimental protocol for determining thermodynamic solubility using the shake-flask method is presented, complete with a step-by-step guide and workflow visualization. This guide is intended to be an essential resource for researchers in drug development and organic synthesis, offering the foundational knowledge required to effectively work with this compound.

Introduction

This compound (CAS No: 1033201-71-6) is a substituted aromatic carboxylic acid of interest in medicinal chemistry and organic synthesis.[1][2][3][4] As with any active pharmaceutical ingredient (API) candidate or key intermediate, a thorough understanding of its physicochemical properties is paramount for successful development. Among these properties, solubility is a critical determinant of a compound's bioavailability, processability, and formulation feasibility.[5][6] Poor solubility can be a significant impediment in drug discovery, leading to challenges in formulation and unpredictable in vivo performance.[5]

This guide offers an in-depth exploration of the solubility of this compound in a range of common organic solvents. Recognizing the current scarcity of published quantitative data for this specific molecule, we will leverage established principles of physical chemistry and data from analogous compounds to build a predictive understanding of its solubility behavior.

Physicochemical Properties of this compound

A summary of the key identifiers and physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 1033201-71-6 | [1][2] |

| Molecular Formula | C₉H₉FO₃ | [1][3] |

| Molecular Weight | 184.16 g/mol | [2][7] |

| Appearance | White to off-white solid | [8] |

| Canonical SMILES | CCOC1=CC=CC(=C1F)C(=O)O | [4] |

Theoretical Considerations for Solubility

The solubility of a compound is governed by the interplay of its own intermolecular forces and its interactions with the solvent. The adage "like dissolves like" serves as a fundamental starting point for predicting solubility.[1]

Structural Influences on Solubility

The molecular structure of this compound provides several clues to its solubility profile.

-

The Benzoic Acid Backbone: Benzoic acid itself has low solubility in water but is soluble in many organic solvents.[9] This is due to the non-polar nature of the benzene ring and the ability of the carboxylic acid group to form hydrogen bonds.[9]

-

The Role of the Ethoxy Group: The ethoxy group (-OCH₂CH₃) is expected to increase the lipophilicity of the molecule compared to a hydroxyl or methoxy group. This increased non-polar character would likely enhance solubility in less polar organic solvents.

-

The Impact of the Fluorine Substituent: Fluorine is a highly electronegative atom that can participate in dipole-dipole interactions and, in some cases, weak hydrogen bonding.[10] Its presence can also alter the crystal lattice energy of the solid, which in turn affects solubility. The inductive effect of the fluorine atom also increases the acidity of the carboxylic acid compared to unsubstituted benzoic acid.[11]

Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between thermodynamic and kinetic solubility.[2][12]

-

Thermodynamic solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent at a given temperature and pressure.[2][12]

-

Kinetic solubility is often measured in high-throughput screening and reflects the concentration at which a compound precipitates from a supersaturated solution, typically generated by adding a concentrated DMSO stock solution to an aqueous buffer.[13][14]

For formulation and development purposes, determining the thermodynamic solubility is essential as it reflects the stable state of the system.[2][12] The experimental protocol provided in this guide is for the determination of thermodynamic solubility.

Estimated Solubility of this compound in Common Organic Solvents

Disclaimer: The following table provides an estimated qualitative solubility profile. Actual quantitative solubility should be determined experimentally using the protocol outlined in Section 5.0.

| Solvent Class | Solvent | Predicted Solubility | Rationale / Analog Data |

| Alcohols | Methanol, Ethanol | Soluble to Very Soluble | Benzoic acid and its derivatives show high solubility in alcohols due to hydrogen bonding.[9][15] |

| Ketones | Acetone | Soluble to Very Soluble | Benzoic acid is soluble in acetone.[9] |

| Esters | Ethyl Acetate | Soluble | Benzoic acid is soluble in ethyl acetate.[15] |

| Ethers | Diethyl Ether, THF | Soluble | 4-Fluorobenzoic acid is soluble in ether.[16][17] |

| Aromatic Hydrocarbons | Toluene | Sparingly Soluble | Benzoic acid has lower solubility in toluene compared to polar solvents.[9] |

| Chlorinated Solvents | Dichloromethane | Soluble | Benzoic acid is soluble in dichloromethane.[15] |

| Non-polar Solvents | Hexane, Cyclohexane | Insoluble to Sparingly Soluble | The polar carboxylic acid group limits solubility in non-polar aliphatic hydrocarbons. |

Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining thermodynamic solubility.[19] It involves agitating an excess of the solid compound in the solvent of interest until equilibrium is reached.

Principle

An excess amount of this compound is suspended in a known volume of the organic solvent. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified, typically by High-Performance Liquid Chromatography (HPLC).[7][8][20]

Materials and Equipment

-

This compound (solid)

-

Organic solvents of interest (HPLC grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or orbital shaker in a temperature-controlled environment

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

Appropriate HPLC column (e.g., C18)

Step-by-Step Procedure

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

-

Pipette a precise volume of the desired organic solvent into the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary experiment can determine the time required to reach a stable concentration.

-

-

Phase Separation:

-

Remove the vials from the shaker and allow them to stand at the same temperature to let the excess solid settle.

-

To ensure complete removal of undissolved solids, either centrifuge the samples or filter the supernatant through a syringe filter. It is crucial to minimize any temperature changes during this step to avoid precipitation.

-

-

Sample Preparation for Analysis:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent (often the mobile phase for HPLC) to a concentration within the calibrated range of the analytical method.

-

-

Quantitative Analysis (HPLC):

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Inject the diluted sample solution and determine its concentration from the calibration curve.

-

-

Calculation:

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units (e.g., mg/mL, µg/mL, or mol/L).

-

Diagram of the Experimental Workflow

Caption: Workflow for the shake-flask solubility determination.

Practical Implications in Research and Drug Development

Understanding the solubility of this compound in various organic solvents is critical for:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Formulation Development: Choosing suitable solvent systems for preclinical and clinical formulations, especially for parenteral and oral liquid dosage forms.

-

Preclinical Studies: Ensuring the compound is sufficiently soluble in vehicle solutions for in vitro and in vivo testing to obtain accurate and reproducible data.

Conclusion

While direct quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding can be formulated based on established physicochemical principles and data from analogous structures. The presence of the ethoxy and fluoro groups on the benzoic acid core suggests good solubility in a range of polar organic solvents. For definitive quantitative data, the shake-flask method coupled with HPLC analysis is the recommended approach. The detailed protocol and theoretical framework provided in this guide offer a solid foundation for researchers and drug development professionals to effectively handle and characterize this compound in their applications.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics | AIChE [aiche.org]

- 6. echemi.com [echemi.com]

- 7. pharmaguru.co [pharmaguru.co]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Page loading... [guidechem.com]

- 10. kaibangchem.com [kaibangchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. ovid.com [ovid.com]

- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 15. researchgate.net [researchgate.net]

- 16. fishersci.ie [fishersci.ie]

- 17. 4-Fluorobenzoic acid | 456-22-4 [chemicalbook.com]

- 18. benchchem.com [benchchem.com]

- 19. enamine.net [enamine.net]

- 20. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]

3-Ethoxy-2-fluorobenzoic acid safety data sheet and handling precautions

An In-Depth Technical Guide to the Safe Handling of 3-Ethoxy-2-fluorobenzoic Acid

This guide provides a comprehensive overview of the essential safety protocols and handling precautions for this compound (CAS No. 1033201-71-6).[1] As a specialized chemical intermediate in research and development, particularly in the synthesis of novel pharmaceutical compounds, a thorough understanding of its properties and potential hazards is paramount for ensuring laboratory safety.

Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact compound, this document synthesizes data from structurally analogous compounds—including various fluorinated, chlorinated, and ethoxy-substituted benzoic acids—and established principles of chemical safety. This approach allows for a robust, precautionary framework for researchers, scientists, and drug development professionals.

Inferred Hazard Identification and Risk Profile

Based on the hazard classifications of similar substituted benzoic acids, this compound should be handled as a hazardous substance. The primary risks are associated with its irritant properties.[2][3][4][5][6]

Anticipated GHS Hazard Classifications:

| Hazard Class | Hazard Category | Inferred Hazard Statement | Basis for Inference (Similar Compounds) |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation. | 4-Ethoxy-2,3-difluorobenzoic acid, 3-Fluorobenzoic acid, 2-Fluorobenzoic acid, 3-Chlorobenzoic acid.[2][3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation. | 4-Ethoxy-2,3-difluorobenzoic acid, 3-Fluorobenzoic acid, 3-Chlorobenzoic acid.[2][3][5][6] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation. | 4-Ethoxy-2,3-difluorobenzoic acid, 3-Fluorobenzoic acid.[2][3] |

The causality for these hazards lies in the acidic nature of the carboxylic acid group and the potential for the fluorinated aromatic ring to interact with biological tissues. As a fine powder, it also presents a risk of respiratory tract irritation if inhaled.[4][7]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This begins with robust engineering controls, supplemented by appropriate PPE.

Engineering Controls: The First Line of Defense

All work involving the handling of solid this compound or its solutions must be conducted in a certified chemical fume hood.[8] This is non-negotiable. The fume hood provides critical local exhaust ventilation, capturing dust and vapors at the source and preventing their inhalation.[9] The practice of weighing solids outside of a ventilated enclosure should be strictly avoided; use a balance inside the fume hood or within a dedicated powder containment hood.

Personal Protective Equipment: A Self-Validating System

PPE is the final barrier between the researcher and the chemical. The selection process must be deliberate and based on a risk assessment of the planned procedure.

-

Eye and Face Protection : Chemical splash goggles are mandatory to provide a complete seal around the eyes, protecting against airborne dust and accidental splashes.[10][11][12] When there is a significant risk of splashing (e.g., during dissolution or transfer of solutions), a face shield should be worn in addition to goggles.[2][13]

-

Hand Protection : Chemical-resistant gloves are essential.[10][11] Nitrile gloves are a suitable initial choice for handling solids and solutions. However, it is crucial to inspect gloves for any signs of degradation before and during use. For prolonged operations or when handling concentrated solutions, consulting a glove compatibility chart is recommended. Always use proper glove removal technique to avoid contaminating your skin.[8]

-

Body Protection : A lab coat, fully buttoned, is required to protect skin and personal clothing.[14] For tasks with a higher risk of spills or significant dust generation, a chemical-resistant apron or disposable coveralls offer enhanced protection.[11]

-

Respiratory Protection : Under normal conditions of use within a fume hood, respiratory protection is not typically required.[4] However, in situations where engineering controls are not sufficient to control airborne dust (e.g., cleaning up a large spill), a NIOSH-approved respirator with a particulate filter (e.g., an N95 or higher) would be necessary.[10][11]

Caption: PPE selection workflow for routine handling.

Safe Handling, Storage, and Emergency Protocols

Adherence to standardized protocols is the cornerstone of laboratory safety.

Experimental Protocol: Handling and Weighing

-

Preparation : Before handling the compound, ensure the chemical fume hood is operational and the work area is clean. Don all required PPE.

-

Weighing : Use a spatula to carefully transfer the solid from the stock bottle to a weigh boat or reaction vessel. Perform this action slowly and close to the work surface to minimize the generation of airborne dust.[7]

-

Container Management : Keep the stock container tightly closed when not in use to prevent contamination and absorption of moisture.[2]

-

Hygiene : After handling, remove gloves and wash hands thoroughly with soap and water.[7][15] Do not eat, drink, or smoke in the laboratory.[2]

Storage and Incompatibility

-

Storage Conditions : Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area.[2][7] It should be stored away from incompatible materials.

-

Incompatible Materials : Avoid contact with strong oxidizing agents and strong bases.[5][9] Benzoic acids can react exothermically with bases and may react with oxidizing agents.

Emergency Response Protocols

First Aid Measures:

| Exposure Route | First Aid Protocol | Rationale |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][4] Seek immediate medical attention. | Rapid irrigation is crucial to dilute and remove the irritant, minimizing damage to the cornea. |

| Skin Contact | Remove all contaminated clothing. Wash off immediately with plenty of soap and water.[3][4] If skin irritation persists, get medical advice/attention.[2] | Thorough washing decontaminates the skin. Medical attention is needed if irritation develops, indicating potential tissue damage. |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[2][4] If you feel unwell, call a poison center or doctor.[2] | Moves the individual from the contaminated area. Medical evaluation is necessary to assess respiratory irritation. |

| Ingestion | Clean mouth with water and drink 2-4 cupfuls of milk or water.[7] Do not induce vomiting. Seek immediate medical attention. | Dilutes the substance in the stomach. Vomiting is not induced to prevent aspiration of the chemical into the lungs. |

Spill Response:

The response to a spill should be swift and methodical.

Caption: Decision tree for spill response.

For small spills, do not use dry sweeping as this can generate dust.[9] Instead, moisten the material slightly or use a HEPA-filter vacuum for cleanup.[9] Place the collected material into a sealed container for proper hazardous waste disposal.[8]

Stability and Reactivity

-

Chemical Stability : The compound is expected to be stable under normal laboratory storage conditions.[3]

-

Hazardous Reactions : No hazardous polymerization is expected. Violent reactions can occur with strong oxidizing agents.[5]

-

Hazardous Decomposition Products : Upon combustion, hazardous decomposition products may include carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[3]

Conclusion

While this compound is a valuable compound in synthetic chemistry, it must be handled with the appropriate level of caution. By understanding its inferred hazards based on structural analogs and implementing a robust safety framework encompassing engineering controls, appropriate PPE, and strict handling protocols, researchers can mitigate risks effectively. Always treat compounds with incompletely characterized toxicological profiles with a high degree of care, adhering to the principles of good laboratory practice.

References

- 1. This compound | CAS 1033201-71-6 | Chemical-Suppliers [chemical-suppliers.eu]

- 2. synquestlabs.com [synquestlabs.com]

- 3. fishersci.es [fishersci.es]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. carlroth.com [carlroth.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. ehs.com [ehs.com]

- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 9. nj.gov [nj.gov]

- 10. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]

- 11. trimaco.com [trimaco.com]

- 12. PPE for Hazardous Chemicals [canadasafetytraining.com]

- 13. realsafety.org [realsafety.org]

- 14. hazmatschool.com [hazmatschool.com]

- 15. carlroth.com:443 [carlroth.com:443]

Potential research applications of 3-Ethoxy-2-fluorobenzoic acid

An In-Depth Technical Guide on the Potential Research Applications of 3-Ethoxy-2-fluorobenzoic acid